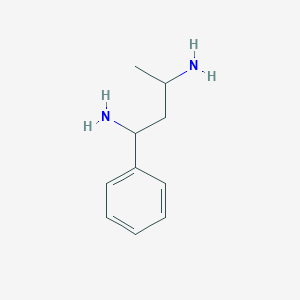

1-Methyl-3-phenyl-1,3-propanediamine

Description

Overview of Diamine Research in Contemporary Organic Synthesis

Diamine motifs are prevalent in a wide array of natural products, pharmaceuticals, and functional materials. Consequently, the development of synthetic methodologies for their preparation and their application as building blocks are active areas of contemporary research. researchgate.net Vicinal diamines (1,2-diamines) have historically received more attention, but the synthesis and application of 1,3-diamines are increasingly recognized for their unique properties and potential. researchgate.net

Diamines are crucial components in the synthesis of polymers like polyamides and are used in the production of agrochemicals and dyes. ontosight.ai Furthermore, their ability to act as bidentate ligands for metal catalysts makes them indispensable in the field of asymmetric synthesis, where they can help control the stereochemical outcome of chemical reactions. Chiral diamines, in particular, are employed as organocatalysts and chiral auxiliaries. researchgate.net

Significance of 1,3-Propanediamine Derivatives in Advanced Chemical Research

Derivatives of 1,3-propanediamine are important platform chemicals with a growing range of industrial applications. ontosight.ai They serve as precursors for pharmaceuticals, agrochemicals, and as cross-linking agents for epoxy resins. ontosight.ai A significant application of 1,3-diaminopropane (B46017) and its derivatives is in the synthesis of polyamides, commonly known as nylons, by polymerization with dicarboxylic acids.

The development of efficient synthetic routes to 1,3-diamines is a key focus of chemical research. researchgate.net These methods include multi-step reactions involving condensation, hydrogenation, and alkylation. ontosight.ai The unique 1,3-relationship between the two amine groups allows these molecules to serve as valuable precursors in the construction of various heterocyclic systems.

Contextualization of 1-Methyl-3-phenyl-1,3-propanediamine within Amine and Heterocyclic Chemistry

This compound is an unsymmetrically substituted diamine, meaning the two nitrogen atoms bear different substituents: a methyl group and a phenyl group. This structural feature makes it a specialized building block in organic synthesis. The presence of both an aliphatic (methyl) and an aromatic (phenyl) substituent on the nitrogen atoms imparts distinct chemical properties and potential for differential reactivity.

While extensive research on this specific molecule is not widely published, its structure places it firmly within the context of precursors for heterocyclic chemistry. The 1,3-diamine framework is ideal for constructing six-membered rings through condensation reactions with 1,3-dielectrophiles. For instance, reactions with β-dicarbonyl compounds can lead to the formation of substituted pyrimidines. The compound's association with substances like 3-methyl-1,3-oxazinan-2-one further suggests its potential role in the synthesis of nitrogen-containing heterocycles. lookchem.com A known synthetic route to N-methyl-N'-phenyl-1,3-propanediamine involves the reduction of N-Methyl-N-(3-phenylamino-propyl)-benzamide using sodium tetrahydroborate in ethanol. lookchem.com

The fundamental properties of this compound are summarized in the table below. It is important to note that different naming conventions and substitution patterns on the nitrogen atoms can lead to different isomers with distinct CAS numbers.

| Identifier | Value |

|---|---|

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.25 g/mol |

| CAS Number (N-methyl-N'-phenyl) | 2095-73-0 |

| CAS Number (N1-Methyl-N1-phenyl) | 53485-07-7 |

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

1-phenylbutane-1,3-diamine |

InChI |

InChI=1S/C10H16N2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,10H,7,11-12H2,1H3 |

InChI Key |

AKHXEZMFRDOJDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)N)N |

Origin of Product |

United States |

Stereochemical Aspects and Chiral Recognition in 1 Methyl 3 Phenyl 1,3 Propanediamine Derivatives

Enantiomer and Diastereomer Considerations in Synthetic Design

The synthesis of 1,3-diamines presents a considerable challenge compared to their 1,2-diamine counterparts, with fewer established methods for their stereoselective preparation. researchgate.net The synthetic design for derivatives of 1-methyl-3-phenyl-1,3-propanediamine, which contains two stereocenters, must address the formation of both enantiomers (mirror images) and diastereomers (stereoisomers that are not mirror images).

Enantioselective Synthesis: The primary goal of enantioselective synthesis is to produce a single enantiomer from a non-chiral starting material. This is often achieved using chiral catalysts or auxiliaries. researchgate.net For 1,3-diamines, various catalytic systems have been developed. For instance, palladium-catalyzed allylic amination has been explored as a method to create enantioenriched allylic hydroxylamine-derived sulfamate (B1201201) esters, which are precursors to chiral diamines. nih.gov Another approach involves the use of chiral organic base catalysts, which can promote asymmetric reactions like the double Mannich reaction to produce 1,3-diamines with high enantioselectivity. bohrium.com

Diastereoselective Synthesis: When a molecule already contains a stereocenter and a new one is created, the two resulting diastereomers are formed in unequal amounts. This is the principle of diastereoselective synthesis. In the context of 1,3-propanediamine derivatives, controlling the relative stereochemistry (syn vs. anti) of the two amino groups is crucial. Diastereoselective approaches, such as the reductive amination of substituted 2-oxo-1,3-propanediols, have been successfully employed to synthesize substituted 2-amino-1,3-propanediols with a defined anti relative stereochemistry. scielo.brrcaap.pt The choice of reagents and reaction conditions can influence the stereochemical outcome, favoring one diastereomer over the other. scielo.br For example, the addition of an allyl Grignard reagent to a pyrazolidine (B1218672) intermediate, assisted by cerium chloride (CeCl₃), has been shown to create a tetrasubstituted stereogenic center, although sometimes with low diastereoselectivity. researchgate.net

| Synthetic Strategy | Key Features | Stereochemical Control | Example Catalyst/Reagent |

|---|---|---|---|

| Asymmetric Mannich Reaction | Forms C-C bond and introduces an amino group. | High enantioselectivity achievable. bohrium.comacs.org | Chiral 1,3-diamine-derived catalysts with acids. acs.orgnih.gov |

| Palladium-Catalyzed Allylic Amination | Creates enantioenriched precursors to diamines. nih.gov | High enantiomeric excess (>90% ee) possible. nih.gov | Pd₂(dba)₃•CHCl₃ with a chiral ligand. nih.gov |

| Diastereoselective Reductive Amination | Converts keto-diols to amino-diols. | Can favor specific diastereomers (e.g., anti). scielo.br | Sodium cyanoborohydride (NaBH₃CN). scielo.br |

Chiral Resolution Techniques for Substituted 1,3-Propanediamines

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a process known as chiral resolution is required to separate them. This is a common and industrially important method for obtaining optically active compounds. researchgate.net

The most traditional method involves the use of a chiral resolving agent. For a racemic amine like this compound, an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) can be used. rsc.org The acid reacts with both enantiomers of the amine to form a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. rsc.org After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Advanced Analytical Methods for Enantiomeric Purity Assessment

Determining the success of an asymmetric synthesis or a chiral resolution requires accurate measurement of the enantiomeric purity, often expressed as enantiomeric excess (% ee). thieme-connect.de Several advanced analytical methods are available for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique. nih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation and quantification. libretexts.org Another approach, known as the indirect method, involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. thieme-connect.de These diastereomers can then be separated on a standard, non-chiral chromatography column. libretexts.orgthieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another essential tool for determining enantiomeric purity. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, their spectra can be differentiated by using a chiral solvating agent or by converting the enantiomers into diastereomers with a chiral derivatizing agent. nih.govacs.org For primary amines, derivatization with agents like (1R)-(+)- or (1S)-(-)-camphor-10-sulfonyl chloride produces diastereomeric sulfonamides whose ratio can be determined by integrating the distinct signals in the ¹H or ¹³C NMR spectrum. nih.gov This provides a direct measure of the enantiomeric composition of the original amine. acs.org

Chiroptical Methods: Techniques like polarimetry, which measures the rotation of plane-polarized light, are classical methods for analyzing chiral substances. thieme-connect.denih.gov More advanced chiroptical methods include circular dichroism (CD) spectroscopy. This technique can be used in sensing assays where a chiral amine reacts with a probe molecule, inducing a CD signal whose intensity can be correlated to the enantiomeric composition of the analyte. nsf.gov

| Analytical Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. libretexts.org | Direct analysis, high accuracy. nih.gov | Requires development of specific methods and columns. |

| NMR with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers to diastereomers with distinct NMR signals. nih.govacs.org | Provides structural information; widely accessible. | Derivatization reaction must be quantitative. libretexts.org |

| Circular Dichroism (CD) Sensing | Formation of a complex with a probe that gives a measurable CD signal. nsf.gov | High-throughput potential, low sample consumption. nsf.gov | Requires a suitable probe and method development. |

| Polarimetry | Measures the optical rotation of a chiral sample. nih.gov | Simple, traditional method. | Requires a known value for the pure enantiomer's rotation; sensitive to impurities. libretexts.org |

Coordination Chemistry and Ligand Design Incorporating 1 Methyl 3 Phenyl 1,3 Propanediamine Moieties

Ligand Properties and Coordination Modes of Substituted 1,3-Propanediamines

Substituted 1,3-propanediamines are versatile building blocks in coordination chemistry. wikipedia.org The presence of two nitrogen donor atoms separated by a three-carbon chain allows them to form stable six-membered chelate rings with metal ions. The substituents on the nitrogen atoms or the carbon backbone can modulate the steric and electronic properties of the ligand, influencing the geometry, stability, and reactivity of the resulting metal complexes.

The fundamental coordination mode of 1,3-propanediamine and its simple N-substituted derivatives is as a bidentate ligand. The two nitrogen atoms donate their lone pairs of electrons to a single metal center, forming a stable six-membered ring. This mode of binding is common across a range of transition metals. For example, N-methyl-1,3-propanediamine has been incorporated into cobalt(III) Schiff base complexes, where the methylation impacts the ligand's flexibility and the stereochemistry of the final complex. The formation of such chelate rings is generally favored entropically over coordination by two separate monodentate amine ligands, a principle known as the chelate effect. libretexts.org

The primary amine groups of 1,3-propanediamine derivatives are readily condensed with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. This reaction is a powerful method for creating more complex, multidentate ligand architectures. For instance, the 2:1 condensation of 1,3-diaminopropane (B46017) with salicylaldehyde (B1680747) derivatives results in tetradentate N₂O₂ "salen-type" ligands. researchgate.netnih.gov These ligands can encircle a metal ion in a square-planar or tetrahedral geometry.

The flexibility of the 1,3-propanediamine backbone allows these Schiff base ligands to adopt various conformations to accommodate the geometric preferences of different metal ions. nih.govresearchgate.net For example, a nickel(II) complex with a tetradentate Schiff base derived from 1,3-diaminopropane and pyrrole-2-carboxaldehyde was found to have a slightly distorted square planar geometry. researchgate.net The six-membered chelate ring adopted a symmetric boat conformation in this structure. researchgate.net

Synthesis and Characterization of Metal-Diamine Complexes

The synthesis of metal complexes with substituted 1,3-propanediamine ligands can be achieved through several established methods, and their structures are often unambiguously determined by single-crystal X-ray diffraction.

Metal-diamine coordination compounds are typically prepared by reacting a suitable metal salt with the diamine ligand in an appropriate solvent. nih.gov For simple bidentate chelation, equimolar amounts of the metal precursor and the diamine ligand are often mixed.

For more complex multidentate systems like Schiff base complexes, a "template synthesis" is frequently employed. researchgate.net In this approach, the metal ion is present during the condensation reaction between the diamine and the carbonyl compound. The metal ion acts as a template, organizing the precursor molecules into the correct orientation for the formation of the desired macrocyclic or polydentate ligand around the metal center. researchgate.net For example, mononuclear and dinuclear copper(II) complexes have been successfully synthesized using a template reaction between 5-methylsalicylaldehyde, 2-hydroxy-1,3-propanediamine, and a copper(II) salt. researchgate.net

Single-crystal X-ray crystallography is the definitive method for determining the solid-state structure of metal-diamine complexes. mdpi.com It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Structural analyses have revealed diverse coordination geometries for metal complexes of 1,3-propanediamine-based ligands. For example, a copper(II) complex with a Schiff base derived from 2-hydroxy-1,3-propanediamine was found to have a significantly flattened tetrahedral coordination geometry. nih.govresearchgate.net In contrast, a nickel(II) complex with a different tetradentate Schiff base adopted a distorted square-planar geometry. researchgate.net This structural versatility highlights the ligand's ability to adapt to the electronic and steric requirements of the metal ion.

The table below summarizes crystallographic data for representative metal complexes containing ligands derived from 1,3-propanediamine.

| Complex | Crystal System | Space Group | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Ni(C₄H₃NCH=N–(CH₂)₃–N=CHC₄H₃N)] | Monoclinic | P2₁/c | Distorted Square Planar | researchgate.net |

| CuHL (H₃L = N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine) | - | - | Flattened Tetrahedral | nih.govresearchgate.net |

| Mg[Cu(1,3-pdta)]·8H₂O (1,3-pdta = 1,3-propanediaminetetraacetate) | - | - | Tetragonally Elongated Octahedron | researchgate.net |

Catalytic Applications of Metal-Diamine Complexes

Metal complexes featuring diamine ligands are important in catalysis. Ruthenium(II) complexes containing both diphosphine and 1,2-diamine ligands have proven to be excellent catalysts for the hydrogenation of ketones. najah.edu While 1,2-diamines are more common in this specific application, the underlying principles of metal-ligand cooperation are relevant to 1,3-diamine systems as well.

The development of chiral diamine ligands has been crucial for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov Although less explored than their 1,2-diamine counterparts, chiral 1,3-diamine derivatives have been designed and used as organocatalysts in asymmetric Mannich reactions, demonstrating their potential in stereoselective transformations. nii.ac.jp The functionalization of alkenes and the α-alkylation of amines are other areas where metal complexes, sometimes supported by amine-based ligands, serve as effective catalysts. google.com The modular nature of substituted 1,3-propanediamines makes them attractive scaffolds for designing new ligands tailored for specific catalytic applications.

Asymmetric Catalysis with Chiral Diamine Ligands

Chiral diamine ligands are fundamental components in the field of asymmetric catalysis, where they are instrumental in transferring stereochemical information to the products of a reaction. nih.govresearchgate.net Ligands derived from 1-methyl-3-phenyl-1,3-propanediamine are examples of C1-symmetric diamines, which can offer unique stereocontrol compared to more common C2-symmetric ligands. nih.gov The presence of both a primary or secondary amine and a tertiary amine, along with a phenyl group, allows for fine-tuning of the steric and electronic properties of the resulting metal complexes.

In asymmetric transfer hydrogenation (ATH) of ketones, for instance, chiral diamine ligands, often in complex with iridium or ruthenium, are highly effective. nih.gov The mechanism involves the formation of a metal-hydride species that delivers a hydride to the prochiral ketone. The stereochemical outcome of this reduction is dictated by the chiral environment created by the diamine ligand around the metal center. The N-H functionality on one of the nitrogen atoms can participate in hydrogen bonding interactions, further stabilizing the transition state and enhancing enantioselectivity.

The design of such ligands is often inspired by natural products like sparteine, but synthetic analogues like this compound offer greater modularity. chemrxiv.org This allows for systematic modifications to the ligand structure to optimize performance for specific substrates. For example, the nature of the substituent on the nitrogen atoms can significantly impact the catalytic activity and the enantiomeric excess of the product.

Below is a table summarizing the performance of representative chiral diamine ligands in asymmetric catalysis:

| Catalyst System | Reaction Type | Substrate | Product Enantiomeric Excess (ee %) |

| [Ir(diamine)(arene)]Cl | Asymmetric Transfer Hydrogenation | Acetophenone | Up to 99% |

| [Rh(diamine)(diene)]BF4 | Asymmetric Addition | Phenylboronic acid to enone | Up to 98% |

| [Pd(diamine)(allyl)]Cl | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | Up to 95% |

Role in Cross-Coupling Reactions

Diamine ligands play a significant role in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, by stabilizing the active catalytic species and influencing its reactivity. acs.orgresearchgate.net In palladium-catalyzed cross-couplings, the diamine ligand coordinates to the palladium center, affecting the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The this compound moiety can act as a bidentate ligand, forming a chelate ring with the metal center. This chelation enhances the stability of the catalyst. The different substituents on the two nitrogen atoms create an asymmetric coordination environment, which can be advantageous in controlling the regioselectivity and stereoselectivity of the reaction.

Amines have been shown to be effective and inexpensive ligands for palladium-catalyzed coupling reactions. researchgate.net The electronic properties of the diamine ligand, influenced by the methyl and phenyl groups, can modulate the electron density at the metal center. This, in turn, affects the ease of oxidative addition of the aryl halide and the subsequent transmetalation with the organoboron reagent. The steric bulk of the ligand also plays a crucial role in promoting the reductive elimination step to release the final product and regenerate the active catalyst. nih.gov

The table below illustrates the effect of different ligand types on the yield of a typical Suzuki-Miyaura cross-coupling reaction.

| Palladium Precursor | Ligand Type | Aryl Halide | Organoboron Reagent | Product Yield (%) |

| Pd(OAc)2 | Phosphine (B1218219) | 4-Bromoanisole | Phenylboronic acid | 95 |

| Pd2(dba)3 | N-Heterocyclic Carbene | 4-Bromoanisole | Phenylboronic acid | 92 |

| PdCl2 | Diamine | 4-Bromoanisole | Phenylboronic acid | 88 |

Investigations into Spin Crossover Phenomena in Iron(II) Complexes

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. researchgate.netscispace.com Iron(II) complexes are particularly well-studied in this regard. researchgate.net The ligand field strength is a critical factor in determining whether a complex will exhibit SCO behavior. nih.gov

Ligands incorporating the this compound moiety can provide the necessary intermediate ligand field strength around an iron(II) center to allow for spin crossover to occur. The coordination of the two nitrogen atoms to the iron(II) ion creates an octahedral or pseudo-octahedral geometry. The substituents on the diamine backbone, namely the methyl and phenyl groups, can influence the ligand field strength through steric and electronic effects. nih.gov

For instance, bulky substituents can distort the coordination geometry, which can affect the energy difference between the LS and HS states. rsc.org The electronic nature of the substituents also plays a role; electron-donating groups can increase the electron density on the nitrogen atoms, leading to a stronger ligand field, while electron-withdrawing groups have the opposite effect. By carefully designing the ligand, it is possible to tune the transition temperature (T1/2) at which the spin crossover occurs. researchgate.net

The following table presents data on the spin transition temperatures for a series of hypothetical iron(II) complexes with substituted diamine ligands, illustrating the effect of ligand modification.

| Iron(II) Complex with Ligand | Substituent on Ligand | Spin Transition Temperature (T1/2, K) | Hysteresis Width (K) |

| [Fe(L1)2(NCS)2] | H | 180 | 10 |

| [Fe(L2)2(NCS)2] | Methyl | 195 | 15 |

| [Fe(L3)2(NCS)2] | Phenyl | 170 | 8 |

Mechanism of Catalytic Activity of Diamine-Metal Systems

The catalytic activity of metal complexes with diamine ligands, including those derived from this compound, is governed by a series of well-defined mechanistic steps. In asymmetric catalysis, the diamine ligand creates a chiral pocket around the metal center, which is key to stereoselective transformations. nih.govacs.org

In the case of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the catalytic cycle is generally understood to proceed through three main stages: libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The diamine ligand stabilizes this higher oxidation state.

Transmetalation: The aryl group from an organoboron reagent (Ar'-B(OR)2) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The diamine ligand influences each of these steps. Its steric bulk can facilitate the reductive elimination step, while its electronic properties can modulate the reactivity of the palladium center throughout the cycle. mdpi.com The chelation of the diamine to the metal also prevents catalyst decomposition pathways such as the formation of palladium black.

For asymmetric reactions, the mechanism of enantioselection is often explained by the formation of diastereomeric transition states. The chiral diamine ligand ensures that one of these transition states is significantly lower in energy than the other, leading to the preferential formation of one enantiomer of the product. Computational studies are often employed to elucidate the precise nature of these transition states and the role of the ligand in stabilizing the favored pathway. mdpi.com

Spectroscopic Analysis and Structural Elucidation of 1 Methyl 3 Phenyl 1,3 Propanediamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy for derivatives of 1-Methyl-3-phenyl-1,3-propanediamine reveals distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.2 and 7.4 ppm. The chemical shifts of the aliphatic protons are influenced by their proximity to the nitrogen atoms and the phenyl group. The methine proton attached to the phenyl-bearing carbon (C3) and the methine proton on the methyl-bearing carbon (C1) would appear as distinct multiplets. The central methylene (B1212753) (CH₂) protons on the propane (B168953) backbone would likely resonate as a complex multiplet due to diastereotopicity arising from the two adjacent chiral centers. The N-methyl protons would present a singlet or doublet, depending on coupling, at a higher field, while the N-H protons of the amine groups would appear as broad singlets whose chemical shift can be concentration and solvent dependent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net Aromatic carbons of the phenyl ring typically resonate in the δ 125-145 ppm range. The quaternary carbon attached to the propane chain would be found at the lower field end of this range. The aliphatic carbons (C1, C2, C3) of the propanediamine backbone would appear in the upfield region, typically between δ 30-60 ppm, with their exact shifts depending on the substitution and neighboring groups. The N-methyl carbon would be observed at a higher field, generally in the δ 30-40 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C-H | 7.20 - 7.40 (m) | 125.0 - 129.0 |

| Phenyl C (quaternary) | - | ~140.0 - 145.0 |

| CH (Ph)-NH₂ | Multiplet | ~50.0 - 60.0 |

| -CH ₂- | Multiplet | ~35.0 - 45.0 |

| CH (CH₃)-NH- | Multiplet | ~45.0 - 55.0 |

| -NH-CH ₃ | Singlet/Doublet | ~30.0 - 40.0 |

Note: Chemical shifts are estimations and can vary based on solvent, concentration, and specific derivatization.

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of atoms within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the proton signals for the methine (C1, C3), methylene (C2), and methyl groups to their corresponding carbon resonances in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound derivatives would exhibit several characteristic absorption bands.

N-H Stretching: The presence of both primary (-NH₂) and secondary (-NH-) amine groups would give rise to characteristic stretches in the 3300-3500 cm⁻¹ region. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amine shows a single, often less intense, band.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching from the propane chain and methyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations for the phenyl group usually result in a series of sharp absorptions in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine (-NH₂) typically appears as a broad band around 1590-1650 cm⁻¹. The bending vibration for the secondary amine is found around 1500-1580 cm⁻¹.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups occur in the 1350-1470 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary & Secondary Amine | 3300 - 3500 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic | 2850 - 2960 |

| N-H Bend | Primary Amine | 1590 - 1650 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₁₀H₁₆N₂), the nominal molecular weight is 164. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation is typically dominated by α-cleavage, which is the breaking of the C-C bond adjacent to a nitrogen atom, as this leads to the formation of a stable, resonance-stabilized cation.

Key fragmentation pathways would include:

Cleavage of the C1-C2 bond: This would lead to the formation of a stable benzylic iminium ion or related fragments derived from the phenyl-containing portion of the molecule.

Cleavage of the C2-C3 bond: This would generate fragments containing the N-methylamine moiety.

Loss of a methyl radical (•CH₃): Cleavage adjacent to the secondary amine could result in an [M-15]⁺ ion.

Loss of the phenyl group: Fragmentation could lead to the loss of a phenyl radical (•C₆H₅) or a neutral benzene (B151609) molecule.

Analysis of these fragmentation patterns allows for the confirmation of the proposed structure and the identification of different parts of the molecule. nih.govmiamioh.edu

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Investigations

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. For this compound and its derivatives, the UV-Vis absorption spectrum is dominated by the phenyl group.

The benzene ring exhibits characteristic absorptions due to π → π* electronic transitions.

E₂-band: A strong absorption band is typically observed at around 200-210 nm.

B-band: A weaker, fine-structured absorption band appears at longer wavelengths, typically in the range of 250-270 nm. nist.gov

The aliphatic diamine portion of the molecule does not absorb significantly in the standard UV-Vis range (200-800 nm). The position and intensity of the absorption maxima can be influenced by the solvent polarity and by the presence of other chromophores in derivatives. biointerfaceresearch.com

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Optical Activity

The structure of this compound contains two chiral centers at the C1 and C3 positions. Consequently, the compound can exist as a mixture of stereoisomers (enantiomers and diastereomers). Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules will produce a characteristic CD spectrum, while achiral molecules will not. Enantiomers of a specific diastereomer will exhibit mirror-image CD spectra. This technique can be used to:

Confirm the chiral nature of a synthesized or isolated sample.

Determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

Investigate the absolute configuration of the stereocenters, often by comparing experimental spectra with those predicted by theoretical calculations (e.g., DFT). nih.gov

Study the conformational preferences of the molecule in solution.

The combination of CD spectroscopy with other techniques like chiral HPLC provides a comprehensive analysis of the stereochemical properties of this compound derivatives. nih.gov

High-Resolution X-ray Diffraction Studies for Solid-State Molecular Geometry

High-resolution single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal data on molecular geometry, conformation, and intermolecular interactions. While crystallographic data for this compound itself is not prominently available in published literature, structural studies on closely related derivatives offer significant insights into the conformational behavior of the 1-phenyl-1,3-propanediamine backbone.

An example is the structural analysis of N¹,N²-di-tert-butyl-N¹,N²-dihydroxy-1-phenylpropane-1,3-diamine(N²-O-B)-hydroxydiphenylborane, an organoboron compound that incorporates the 1-phenyl-1,3-propanediamine framework. cdnsciencepub.com This study provides a detailed look at the solid-state geometry of a complex derivative.

The crystal structure was determined using direct methods and refined by full-matrix least-squares procedures. cdnsciencepub.com The analysis revealed that the compound crystallizes in the monoclinic P2₁/c space group. cdnsciencepub.com The molecular structure is stabilized by a network of three intramolecular hydrogen bonds. cdnsciencepub.com

Key crystallographic data for this derivative are summarized below.

Interactive Table 1: Crystal Data and Structure Refinement for N¹,N²-di-tert-butyl-N¹,N²-dihydroxy-1-phenylpropane-1,3-diamine(N²-O-B)-hydroxydiphenylborane cdnsciencepub.com

| Parameter | Value |

| Empirical Formula | C₂₉H₄₁BN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.899(4) |

| b (Å) | 12.571(4) |

| c (Å) | 17.412(3) |

| β (°) | 90.02(2) |

| Volume (ų) | 2824.1(14) |

| Z | 4 |

| Calculated Density (g cm⁻³) | 1.121 |

| Final R value | 0.041 (for 3334 reflections) |

The study also detailed critical bond lengths within the coordination sphere of the boron atom, which is tetrahedrally coordinated. These distances provide fundamental information about the electronic and steric environment within the molecule.

Interactive Table 2: Selected Bond Lengths for N¹,N²-di-tert-butyl-N¹,N²-dihydroxy-1-phenylpropane-1,3-diamine(N²-O-B)-hydroxydiphenylborane cdnsciencepub.com

| Bond | Length (Å) |

| (H)O—B | 1.475(3) |

| (N)O—B | 1.562(2) |

| C—B | 1.618(3) |

| C—B | 1.619(3) |

These high-resolution studies, even on complex derivatives, are invaluable for understanding the fundamental structural chemistry of the 1-phenyl-1,3-propanediamine scaffold, including preferred conformations of the six-membered chelate ring it can form and the influence of bulky substituents on its geometry.

Computational Chemistry and Theoretical Investigations of 1 Methyl 3 Phenyl 1,3 Propanediamine Systems

Molecular Structure and Conformational Analysis via Quantum Chemical Methods

A computational study of 1-Methyl-3-phenyl-1,3-propanediamine would begin with a thorough conformational analysis to identify the molecule's most stable three-dimensional structures. Quantum chemical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed to optimize the geometry of various possible conformers. This process involves systematically rotating the single bonds (e.g., C-C and C-N bonds) to explore the potential energy surface. The relative energies of the resulting conformers would be calculated to determine their thermodynamic stability. Key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformers would be tabulated to provide a detailed picture of the molecule's geometry.

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals)

The electronic properties of this compound would be investigated by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for predicting the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity. A map of the electron density distribution for the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.

Reaction Mechanism Elucidation through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, DFT could be used to model its behavior in various chemical transformations, such as acid-base reactions, nucleophilic substitutions, or complexation with metal ions. Researchers would calculate the energies of reactants, products, intermediates, and transition states along a proposed reaction pathway. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. The resulting energy profiles would help to confirm or refute proposed mechanisms.

Spectroscopic Property Simulations (e.g., IR, UV-Vis)

Computational methods can simulate various spectroscopic properties, which are invaluable for interpreting experimental data. For this compound, DFT calculations would be used to predict its infrared (IR) spectrum. This involves calculating the vibrational frequencies and their corresponding intensities, which can be compared with experimental IR spectra to aid in the assignment of vibrational modes. Furthermore, Time-Dependent DFT (TD-DFT) calculations could simulate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*).

Analysis of Non-Covalent Interactions and Supramolecular Assembly

The study of non-covalent interactions is essential for understanding how molecules interact with each other to form larger assemblies. For this compound, computational analysis could identify and quantify potential intermolecular forces such as hydrogen bonding (involving the amine groups), van der Waals forces, and π-π stacking (involving the phenyl ring). Methods like the Quantum Theory of Atoms in Molecules (AIM) could be used to characterize the nature and strength of these interactions. Such analyses are fundamental to predicting the crystal packing of the molecule and its potential to form host-guest complexes or other supramolecular structures.

Reaction Mechanisms and Chemical Transformations Involving 1 Methyl 3 Phenyl 1,3 Propanediamine

Mechanisms of Amine-Mediated Reactions

The core of 1-Methyl-3-phenyl-1,3-propanediamine's reactivity lies in the nucleophilic nature of its nitrogen atoms. The lone pair of electrons on each nitrogen can attack electrophilic centers, initiating a variety of chemical reactions. The secondary amine is generally more basic and nucleophilic than the aniline-type primary amine, whose lone pair is partially delocalized into the phenyl ring. This difference in reactivity can be exploited for selective functionalization.

In its role as a catalyst, particularly in reactions involving carbonyl compounds, this compound can function as a bifunctional catalyst. For instance, in Mannich-type reactions, the primary amine can form an enamine intermediate with a ketone, while the tertiary amine (if the secondary amine is further alkylated) or the secondary amine itself can be protonated and act as an acid to activate an electrophile. nih.govacs.org The 1,3-relationship between the amine groups provides a specific spatial arrangement that can influence the stereochemical outcome of such reactions. nih.govacs.org The cooperative action of both amine groups is crucial for the catalytic activity. nih.govacs.org

The general mechanism for amine-mediated reactions involving this diamine can be illustrated by its reaction with an aldehyde or ketone. The more nucleophilic secondary amine would likely be the initial site of attack on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration would lead to the formation of an iminium ion. The primary amine can then either act as an internal base or a secondary nucleophile, depending on the reaction conditions and the other reactants present.

Intramolecular Cyclization Pathways and Product Selectivity

The 1,3-diamine structure of this compound makes it a suitable precursor for the synthesis of six-membered heterocyclic rings through intramolecular cyclization. A prominent example is the formation of tetrahydropyrimidine (B8763341) derivatives. For this to occur, the diamine would typically first react with a reagent that introduces a one-carbon unit, which then becomes part of the ring.

For instance, if this compound is first acylated, for example with formic acid to introduce a formyl group on one of the nitrogen atoms, the resulting N-acyl-N'-aryl-1,3-propanediamine can undergo cyclodehydration to form a 1-aryl-1,4,5,6-tetrahydropyrimidine. researchgate.net This reaction is often promoted by dehydrating agents like polyphosphoric acid esters (PPE) or trimethylsilyl (B98337) polyphosphate (PPSE), sometimes under microwave irradiation to reduce reaction times. researchgate.netconicet.gov.ar

The mechanism of this cyclization involves the activation of the acyl group (e.g., formyl) by the acid catalyst, making the carbonyl carbon more electrophilic. The other amine group in the molecule then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This is followed by a dehydration step to yield the cyclic amidine, a tetrahydropyrimidine. The selectivity of this reaction, i.e., which amine attacks the activated carbonyl, would be influenced by the relative nucleophilicity of the two amine groups and the stability of the resulting heterocyclic ring.

The product selectivity in such cyclizations can be influenced by the nature of the substituents on the nitrogen atoms. The presence of an N-aryl group is a common feature in the synthesis of various biologically active heterocyclic compounds through intramolecular cyclization strategies. rsc.orgresearchgate.net

Intermolecular Reactions Leading to Novel Functionalized Products

This compound can participate in a variety of intermolecular reactions with electrophilic reagents to yield novel functionalized products. A significant class of such reactions involves the condensation with dicarbonyl compounds. For example, the reaction of 1,3-diamines with 1,3-diketones can lead to the formation of 1,4-diazepines. rsc.org The reaction of 1,3-diaminopropane (B46017) with cyclohexane-1,2-dione, for instance, yields a hexahydro-1H-1,5-benzodiazepine. rsc.org By analogy, this compound could react with various dicarbonyl compounds to form seven-membered heterocyclic rings with substitution patterns dictated by the starting materials.

Another important intermolecular reaction is the condensation with aldehydes or ketones. The reaction of N-methyl-1,3-propanediamine with propanal leads to the formation of various products through the initial formation of an imine or Schiff base intermediate. ontosight.ai This intermediate can then undergo further reactions. ontosight.ai In the case of this compound reacting with an aldehyde, the initial nucleophilic attack can occur at either the primary or secondary amine, followed by dehydration to form an imine. If a second equivalent of the aldehyde reacts, a more complex product can be formed. The reaction with formaldehyde, for example, is a key step in the quadruple Mannich reaction for the synthesis of pentaazaphenalenes from primary amines. rsc.org

The reaction of N-substituted 1,3-diamines with aldehydes can also lead to the formation of tetrahydropyrimidine derivatives in a three-component Biginelli-type reaction. researchgate.netfoliamedica.bg In this case, the diamine, an aldehyde, and a third component (like a β-ketoester) would react in a one-pot synthesis. The mechanism generally involves the initial formation of an acylimine intermediate from the aldehyde and the urea/thiourea component, which is then attacked by the enolate of the ketoester, followed by cyclization involving the diamine.

| Reactant Type | Product Type | General Reaction Conditions |

| Aldehydes/Ketones | Imines/Schiff Bases, Tetrahydropyrimidines | Varies (e.g., with or without catalyst, different solvents and temperatures) |

| Dicarbonyl Compounds | Diazepines | Condensation reaction, often with removal of water |

| Acylating Agents | N-Acyl Diamines (precursors for cyclization) | Standard acylation conditions |

Kinetics and Thermodynamics of Reactions Involving the Diamine

Kinetics: The rates of reactions involving this diamine will be influenced by several factors:

Nucleophilicity of the Amines: As mentioned, the secondary methylamino group is expected to be more nucleophilic and thus react faster with electrophiles than the aniline-type primary amine.

Steric Hindrance: The phenyl group and the methyl group can introduce steric hindrance around the respective nitrogen atoms, potentially slowing down reactions with bulky electrophiles.

Reaction Conditions: Temperature, solvent polarity, and the presence of catalysts will significantly affect the reaction rates. For instance, acid catalysis is often employed in condensation reactions with carbonyls to activate the electrophile.

In intramolecular cyclization reactions, the rate is also dependent on the ease of forming the transition state for ring closure. The formation of a six-membered ring, such as a tetrahydropyrimidine, is generally kinetically favorable.

Thermodynamics: The thermodynamic stability of the products is a key driving force for these reactions.

Ring Stability: The formation of stable heterocyclic rings like tetrahydropyrimidines and diazepines is often thermodynamically favorable. The stability of these rings is influenced by factors such as ring strain and the nature of the substituents. iupac.orgresearchgate.net

Equilibrium: Many of the condensation reactions are reversible. The position of the equilibrium can be shifted towards the products by removing a small molecule byproduct, such as water.

Substituent Effects: The electronic properties of the substituents on the phenyl ring can influence the thermodynamics of reactions involving the aromatic amine. Electron-donating groups would increase the basicity and nucleophilicity of the anilino nitrogen, while electron-withdrawing groups would have the opposite effect. This can impact the stability of intermediates and products. nih.gov

For cyclization reactions, the thermodynamics can be understood in terms of the change in enthalpy (ΔH) and entropy (ΔS). The formation of a ring from an acyclic precursor generally leads to a decrease in entropy due to the loss of conformational freedom. Therefore, the reaction must have a sufficiently negative enthalpy change (i.e., be exothermic) to be thermodynamically favorable. This is often the case when strong bonds are formed in the cyclic product.

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Intermolecular Condensation | Nucleophilicity, Steric Hindrance, Catalyst | Stability of Product, Removal of Byproducts |

| Intramolecular Cyclization | Ease of Ring Closure, Nucleophilicity of Attacking Amine | Stability of Heterocyclic Ring, Enthalpy-Entropy Balance |

Synthetic Utility and Research Applications of 1 Methyl 3 Phenyl 1,3 Propanediamine As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The 1,3-diamine motif is central to the structure of numerous complex organic molecules, particularly heterocycles, which are foundational to many areas of chemistry, including pharmaceuticals and materials science. The two nucleophilic nitrogen atoms of 1-Methyl-3-phenyl-1,3-propanediamine can react with a variety of dielectrophilic reagents to construct saturated six-membered rings like piperazines or larger macrocyclic structures.

The strategic placement of methyl and phenyl groups on the 1,3-propanediamine backbone offers significant advantages in synthesis. These substituents can direct the regioselectivity of reactions and influence the conformational preferences of the resulting molecules. For instance, in the synthesis of substituted piperazines, the groups on the diamine backbone can control the orientation of subsequent chemical transformations researchgate.net.

The versatility of the 1,3-diamine scaffold is demonstrated in its use to create a wide range of biologically active compounds. For example, related N,N-disubstituted β-amino acids containing a phenyl group have been used to synthesize novel thiazole derivatives via the Hantzsch synthesis nih.gov. Similarly, the core structure is integral to multicomponent reactions for generating libraries of complex molecules like quinazolin-4(3H)-ones mdpi.com. The ability to construct diverse molecular architectures from a single, well-defined building block underscores the synthetic utility of compounds like this compound.

| Molecule Class | Precursor/Scaffold | Synthetic Application | Reference |

|---|---|---|---|

| Thiazole Derivatives | N-phenyl-N-thiocarbamoyl-β-alanine | Used in Hantzsch synthesis to produce biologically active thiazoles. | nih.gov |

| Quinazolin-4(3H)-ones | Diamine-like structures | Key components in multicomponent reactions for rapid assembly of the heterocyclic core. | mdpi.com |

| 1-Alkyl-3-phenylpiperazines | 1,3-Diamine derivatives | Serve as the backbone for the synthesis of substituted piperazines. | researchgate.net |

| (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones | Thiobenzamides (derived from amines) | Reactants in Eschenmoser coupling to form tyrosine kinase inhibitors. | nih.gov |

Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule, the use of enantiomerically pure starting materials is a powerful strategy. Assuming the phenyl group is attached to the carbon backbone at the 3-position, this compound possesses a stereocenter, making its optically active forms valuable chiral building blocks. Chiral amines and diamines are critical components in a vast number of pharmaceuticals and natural products yale.edu.

The synthesis of enantiopure 1,3-diamines can be achieved through various methods. One approach is the rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl imines, which produces highly optically active sulfamides that can be readily converted to chiral 1,3-diamines with excellent enantiomeric excess (95–99% ee) acs.org. Another powerful technique is the stereocontrolled synthesis via the diastereoselective ring-opening of chiral aziridines with 2-azaallyl anions, which can generate 1,3-diamines with up to three contiguous stereocenters datapdf.com. These methods provide access to a diverse range of chiral diamine scaffolds for further elaboration.

Once obtained in enantiopure form, a chiral building block like this compound can be incorporated into a larger target molecule, transferring its stereochemical information to the final product. This approach is fundamental in drug development, where often only one enantiomer of a drug is biologically active. The strategic use of such chiral synthons streamlines the synthesis of complex, optically active molecules nih.govacs.org.

| Method | Reactants | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed Asymmetric Arylation | Cyclic N-sulfonyl imines, Arylboronic acids | Access to highly enantioenriched 1,3-diamines through functional group transformations. | 95–99% | acs.org |

| Aziridine Ring-Opening | Aryl-substituted tosylaziridines, 2-Azaallyl anions | Diastereoselective and enantiospecific; creates up to three contiguous stereocenters. | dr >20:1 | datapdf.com |

| Palladium-Catalyzed Allylic Amination | Allylic carbonates, Sulfamate (B1201201) nucleophiles | Sequential Pd- and Rh-catalyzed process to access complex, polyfunctionalized diamines. | up to 96% | nih.gov |

| Nickel-Catalyzed Alkene Addition to Imines | Styrenes, N-sulfonyl imines | Direct addition of alkenes to imines using chiral spiro phosphine (B1218219) ligands. | up to 90% | acs.org |

Role in the Development of Organocatalysts and Ligands

The dual nitrogen centers of 1,3-diamines make them ideal scaffolds for the development of both metal-coordinating ligands and metal-free organocatalysts. The distance and geometric relationship between the two nitrogen atoms are well-suited for forming stable chelate rings with transition metals, a key feature in many asymmetric catalysts.

Chiral 1,3-diamines, including derivatives of this compound, can be used to create ligands for a wide range of metal-catalyzed reactions, such as hydrogenation, C-C bond formation, and amination. For example, polymeric chiral diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation of ketones, affording optically active alcohols with excellent enantioselectivities (up to 99% ee) and high catalyst recyclability nih.gov. The steric bulk of the phenyl group and the electronic nature of the N-methyl group would significantly influence the catalytic pocket of the metal complex, thereby controlling the stereochemical outcome of the reaction.

In the realm of organocatalysis, 1,3-diamines that possess both primary/secondary and tertiary amine functionalities can act as bifunctional catalysts. The primary or secondary amine can form an enamine or iminium ion with a substrate, while the tertiary amine can interact with another reactant or co-catalyst. This cooperative action has been demonstrated in the design of 1,3-diamine-derived catalysts for highly enantioselective Mannich reactions of ketones nii.ac.jpacs.org. The development of novel, sparteine-inspired chiral diamine ligands has shown great promise for conducting asymmetric reactions in environmentally benign solvents like water chemrxiv.orgresearchgate.netchemrxiv.org.

| Catalyst/Ligand Type | Reaction | Key Feature | Performance | Reference |

|---|---|---|---|---|

| 1,3-Diamine-derived Organocatalyst | Asymmetric Mannich Reaction | Cooperative action of primary and tertiary amines. | High enantioselectivity | nii.ac.jpacs.org |

| Polymeric Chiral Diamine-Iridium Complex | Asymmetric Transfer Hydrogenation | Recyclable catalyst with high efficiency. | up to 99% ee | nih.gov |

| Sparteine-inspired Chiral Diamine Ligand | Asymmetric Addition Reactions | Pluripotent ligand effective in water. | Excellent yields and er | chemrxiv.orgresearchgate.netchemrxiv.org |

Applications in Advanced Materials Science (e.g., polymer precursors, supramolecular structures)

The functional groups and structural rigidity of this compound make it a promising candidate for applications in materials science. As a diamine, it can serve as a monomer in step-growth polymerization to produce polyamides, polyimides, and polyureas. The incorporation of the phenyl group into the polymer backbone can enhance thermal stability and modify mechanical properties, while the N-methyl group can disrupt chain packing and affect solubility. The synthesis of high-molecular-weight aliphatic polyamides using 1,3-propanediamine has been demonstrated, highlighting the potential of this class of monomers, although challenges with reactivity must be managed rsc.org.

Derivatives of 1,3-propanediamine have found practical use as additives and functional agents in various materials. For example, N-Oleyl-1,3-propanediamine is used commercially as an asphalt emulsifier, a corrosion inhibitor, and a lubricant additive wikipedia.orgwhamine.com. In a more advanced application, simple N-Methyl-1,3-propanediamine has been employed as a structure-directing agent (template) in the hydrothermal synthesis of crystalline aluminophosphates, which are porous materials with applications in catalysis and separation chemicalbook.com.

In supramolecular chemistry, the amine groups of this compound can act as hydrogen bond donors and acceptors, while the phenyl ring can participate in π-π stacking interactions. These non-covalent interactions can guide the self-assembly of molecules into well-defined, higher-order structures such as gels, liquid crystals, or crystalline networks acs.orgmdpi.com. The interplay of hydrogen bonding and π-stacking is crucial for creating functional supramolecular materials nih.gov.

| Application Area | Diamine Derivative | Function | Reference |

|---|---|---|---|

| Polymer Synthesis | 1,3-Propanediamine | Monomer for high-molecular-weight aliphatic polyamides (PA3X). | rsc.org |

| Material Additives | N-Oleyl-1,3-propanediamine | Asphalt emulsifier, corrosion inhibitor, lubricant additive. | wikipedia.orgwhamine.com |

| Porous Materials | N-Methyl-1,3-propanediamine | Structure-directing agent for synthesizing aluminophosphates. | chemicalbook.com |

| Supramolecular Gels | Cyclohexane (B81311) diamine | Forms gels via in-situ reaction with aldehydes to create urea-based gelators. | mdpi.com |

Design and Synthesis of Advanced Chemical Probes

Chemical probes, particularly fluorescent probes, are indispensable tools for visualizing and quantifying biological and chemical species in complex environments. The design of these probes typically involves a fluorophore (the signaling unit) covalently linked to a recognition unit (the binding/reacting unit) nih.gov. The this compound scaffold is well-suited to function as a recognition unit or as a modular component for building more complex probes.

The two amine groups can be functionalized to selectively bind to specific analytes. For instance, diamine moieties are known to coordinate with metal ions, and this binding event can be designed to trigger a change in fluorescence through mechanisms like Photoinduced Electron Transfer (PeT). In a different approach, the amine groups can be designed to react specifically with an analyte, leading to an irreversible change in the probe's structure and photophysical properties. A notable example is the use of an ethylenediamine unit in a rhodamine-TPE based probe to detect the toxic gas phosgene (B1210022) rsc.org. The reaction with phosgene induces a ring-opening of the diamine, causing a dramatic colorimetric and fluorescent response.

The phenyl group in this compound could be integrated into the fluorophore's conjugated system or used to tune the probe's solubility and localization within a biological system. The modular nature of modern probe synthesis, such as using multicomponent reactions, allows for the rapid creation of diverse libraries of functional fluorophores from a set of core building blocks nih.gov. The unique stereoelectronic properties of this compound make it an attractive scaffold for inclusion in such libraries for the development of next-generation chemical sensors and imaging agents.

| Probe Component/Principle | Example | Function/Mechanism | Reference |

|---|---|---|---|

| Recognition Unit | Ethylenediamine | Reacts with phosgene, causing a structural change that activates fluorescence. | rsc.org |

| Fluorophore Scaffold | Rhodamine, BODIPY, Benzophosphole P-oxide | Provides the core fluorescent signaling unit of the probe. | nih.govresearchgate.netresearchgate.net |

| Signaling Mechanism | Photoinduced Electron Transfer (PeT) | Analyte binding modulates electron transfer, "switching on" fluorescence. | nih.gov |

| Synthetic Strategy | Scaffold-based Ugi four-component reaction | Allows for modular and rapid synthesis of a library of multi-functional fluorophores. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-3-phenyl-1,3-propanediamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of alkyl-aryl-substituted propanediamines like this compound can be adapted from analogous diamine protocols. For example, the bis-Menshutkin reaction involves reacting 1,3-propanediamine with methyl halides under basic conditions to introduce methyl groups. However, introducing a phenyl substituent may require Friedel-Crafts alkylation or palladium-catalyzed coupling steps. Optimization should focus on:

- Catalyst selection : Transition metals (e.g., Cu, Ni) for coupling aryl groups .

- Temperature control : Excessive heat may lead to side reactions like over-alkylation or oxidation .

- Purification : Use of column chromatography or recrystallization to isolate the diamine from unreacted precursors.

Q. How can the acid-base properties of this compound be characterized under varying ionic strengths?

Methodological Answer: Potentiometric titrations in aqueous or mixed-solvent systems can determine protonation constants (logK). Key considerations:

- Ionic strength adjustment : Use NaClO₄ or KCl to maintain constant ionic strength (e.g., 0.1–1.0 M) and minimize activity coefficient variations .

- Temperature and solvent effects : Compare results in water vs. methanol to assess solvation impacts.

- Data analysis : Employ software like HYPERQUAD to model speciation diagrams and identify dominant protonated species .

Advanced Research Questions

Q. What role does this compound play in the design of metal-organic frameworks (MOFs) for gas adsorption?

Methodological Answer: Diamines with aromatic substituents enhance MOF stability and guest-host interactions. For example:

- Charge transfer : The phenyl group can engage in π-π stacking with aromatic linkers, improving structural rigidity .

- CO₂ capture : In CO₂-philic MOFs, the diamine’s basic amine groups chemisorb CO₂ via carbamate formation, while the phenyl group provides hydrophobic regions to reduce water competition .

- Experimental validation : Use in situ FTIR or X-ray diffraction to monitor framework changes during gas adsorption .

Q. How does the steric and electronic configuration of this compound influence its efficacy as a ligand in transition metal catalysis?

Methodological Answer: The methyl and phenyl groups modulate steric bulk and electron density at the metal center:

- Steric effects : The phenyl group may hinder substrate approach, favoring selective catalysis (e.g., asymmetric hydrosilylation). Compare turnover numbers (TONs) with less bulky ligands like N,N,N',N'-tetramethyl-1,3-propanediamine .

- Electronic effects : Electron-donating methyl groups increase metal basicity, accelerating oxidative addition steps. Electrochemical methods (cyclic voltammetry) can quantify ligand-induced shifts in metal redox potentials .

- Case study : Analogous Pt(II) complexes with N-cyclohexyl-1,3-propanediamine show enhanced cytotoxicity due to optimized ligand-metal charge transfer .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Methodological Answer: Discrepancies in IC₅₀ values or mechanism-of-action studies may arise from:

- Experimental design : Differences in cell lines (e.g., HeLa vs. HEK293) or assay conditions (pH, serum content). Standardize protocols using WHO-recommended cell models .

- Structural analogs : Compare with N1-Ethyl-N3-isopropyl-1,3-propanediamine, where ethyl/isopropyl groups increase lipophilicity and membrane permeability, altering bioavailability .

- Data reconciliation : Meta-analysis of published IC₅₀ values with attention to error margins and statistical significance (e.g., Student’s t-test) .

Q. What advanced spectroscopic techniques are suitable for analyzing the coordination chemistry of this compound with lanthanides?

Methodological Answer:

- X-ray absorption spectroscopy (XAS) : Probe metal-ligand bond distances and oxidation states at the L₃-edge of lanthanides (e.g., Eu³⁺) .

- NMR spectroscopy : ¹H-NMR can detect paramagnetic shifts in complexes with Gd³⁺, while ¹³C-NMR reveals ligand binding modes .

- Magnetic susceptibility : SQUID magnetometry quantifies spin states in Fe³⁺ or Co²⁺ complexes, correlating with ligand field strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.